(rac,syn)-4-Deschloro-sertraline is synthesized from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, which is a key precursor in the production of sertraline. This compound is classified under pharmaceutical reference standards and is used primarily in the context of antidepressant drug development and research. It can be identified by its molecular formula and has a molecular weight of approximately 308.25 g/mol .
The synthesis of (rac,syn)-4-Deschloro-sertraline typically involves several steps, including:
The molecular structure of (rac,syn)-4-Deschloro-sertraline features a naphthalene backbone substituted with a dichlorophenyl group and a methylamine side chain. The absence of the chlorine atom at the fourth position distinguishes it from its parent compound, sertraline.
This structure highlights the stereochemistry crucial for its biological activity .
The primary chemical reactions involving (rac,syn)-4-Deschloro-sertraline include:
(rac,syn)-4-Deschloro-sertraline functions as an intermediate in synthesizing sertraline hydrochloride, which acts primarily as a selective serotonin reuptake inhibitor. This mechanism involves blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability and enhancing mood regulation.
The detailed mechanism includes:
This mechanism underscores the importance of (rac,syn)-4-Deschloro-sertraline in developing effective antidepressant therapies .
(rac,syn)-4-Deschloro-sertraline exhibits various physical and chemical properties relevant for its application:
These properties are crucial for handling, storage, and formulation into pharmaceutical products .
The primary applications of (rac,syn)-4-Deschloro-sertraline include:
These applications highlight its significance in both clinical settings and pharmaceutical research .
(rac,syn)-4-Deschloro-sertraline is systematically named as (1S,4S)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, reflecting its specific stereochemistry and structural framework [3] [4]. The compound exists as a racemic mixture of the syn-configured enantiomers, with the syn designation indicating cis orientation of the 3-chlorophenyl and methylamino substituents on the tetralin ring system [5] [9]. Its molecular formula is C₁₇H₁₈ClN for the free base (molecular weight: 271.79 g/mol), while the hydrochloride salt form has the formula C₁₇H₁₈ClN·HCl (molecular weight: 308.25 g/mol) [1] [3]. The SMILES notation (CN[C@H]1CCC@@Hc3ccccc13) and InChIKey (YJAOPSLTDASVEU-YOEHRIQHSA-N) precisely encode the stereochemical configuration and atomic connectivity [2] [4].
Table 1: Molecular Descriptors of (rac,syn)-4-Deschloro-sertraline
Property | Value/Descriptor |
---|---|
CAS Registry Number | 871838-58-3 |
IUPAC Name | (1S,4S)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
Molecular Formula (Salt) | C₁₇H₁₈ClN·HCl |
Molecular Weight (Salt) | 308.25 g/mol |
Synonymous Terms | Sertraline EP Impurity D, Sertraline 3-Chlorophenyl Analog, Sertraline Hydrochloride Impurity 4 |
Stereochemistry | syn (cis) configuration |
XLogP or LogKow | Estimated 4.2 (hydrophobic) |
While comprehensive single-crystal X-ray diffraction data for (rac,syn)-4-Deschloro-sertraline hydrochloride remains unreported in the literature, its solid-state properties have been partially characterized. The compound presents as an off-white to light beige solid at room temperature, suggesting potential crystalline ordering [4] [8]. Limited solubility profiles indicate moderate solubility in DMSO (upon heating) and methanol, but poor aqueous solubility—a property consistent with its structural analogs like sertraline hydrochloride [4] [8]. No polymorph screening studies have been published, though the storage recommendation of +4°C for the neat material implies stability concerns under ambient conditions that might relate to crystal packing or hydration state [1] [3]. The absence of 4-chloro substitution likely reduces lattice energy compared to sertraline, potentially influencing crystal morphology and melting point, though experimental thermal data (DSC/TGA) is currently lacking.
(rac,syn)-4-Deschloro-sertraline serves as a key structural analog for understanding sertraline's structure-activity relationships. Unlike sertraline (4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine), the deschloro variant features a monochlorinated phenyl ring with retention of the chlorine at the meta-position but absence at the para-position [3] [9]. This modification significantly reduces steric bulk and alters electron distribution, potentially diminishing serotonin reuptake inhibition—though pharmacological data falls outside this analysis. Stereochemically, it differs from the (rac,anti)-isomer (e.g., (1S,4R)-configuration), where substituents adopt a trans orientation [5] [7]. The compound also relates to other impurities like Sertraline EP Impurity C (3-chloro isomer) and 3,4-deschloro sertraline (C₁₇H₁₉N, MW 237.34 g/mol), which lacks both chlorines [3] [10].
Table 2: Structural Comparison of Sertraline and Selected Analogues
Compound | R₁ | R₂ | Molecular Formula | Key Structural Distinction |
---|---|---|---|---|
Sertraline | Cl | Cl | C₁₇H₁₇Cl₂N | 3,4-Dichlorophenyl substitution |
(rac,syn)-4-Deschloro-sertraline | Cl | H | C₁₇H₁₈ClN | meta-Chlorophenyl (mono-chloro) |
3,4-Dideschloro-sertraline | H | H | C₁₇H₁₉N | Phenyl substitution (no halogens) |
(rac,anti)-4-Deschloro-sertraline | Cl | H | C₁₇H₁₈ClN | Trans-configured stereoisomer |
rac-trans-Sertraline | Cl | Cl | C₁₇H₁₇Cl₂N | Trans-configured sertraline isomer (CAS 79836-45-6) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Although experimental spectra are not fully disclosed in public sources, predicted ¹H-NMR features would include characteristic signals for the tetralin system (δ 1.5–3.0 ppm, methylene/methine protons), aromatic protons (δ 6.8–7.4 ppm, 8H from naphthalene and chlorophenyl rings), and the N-methyl group (δ ~2.4 ppm, singlet) [4] [8]. The chiral centers influence diastereotopic proton splitting in the cyclohexene ring.
Mass Spectrometry: High-resolution MS data confirms an [M+H]⁺ ion at m/z 272.1170 for the free base (C₁₇H₁₉ClN⁺), with the isotopic pattern showing a characteristic chlorine A+2 peak [2] [4]. Fragmentation would likely involve loss of methylamine (→ m/z 240) and cleavage of the aliphatic chain.
Infrared Spectroscopy: While specific IR bands are not published, functional groups predict absorbances for the secondary amine (N–H stretch: 3200–3400 cm⁻¹), aromatic C–H (3000–3100 cm⁻¹), and C–Cl bond (750 cm⁻¹) [8]. Differences from sertraline would manifest in fingerprint regions due to reduced halogen content.
Table 3: Summary of Spectroscopic Characteristics
Technique | Key Predicted/Reported Features |
---|---|
¹H NMR | N–CH₃: δ ~2.4 ppm; Tetralin CH₂/CH: δ 1.5–3.0 ppm; Aromatics: δ 6.8–7.4 ppm (8H) |
MS (HR) | [M+H]⁺ Free base: 272.1170 (C₁₇H₁₉ClN⁺); [M+H]⁺ Salt: 308.25 (C₁₇H₁₉Cl₂N⁺) |
IR | N–H stretch (3200–3400 cm⁻¹); Aromatic C–H (3050 cm⁻¹); C–Cl (750 cm⁻¹) |
Synthesis and Isolation Pathways
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0